molecular formula C20H15ClS B374312 3-(4-Chlorophenyl)-2,2-diphenylthiirane

3-(4-Chlorophenyl)-2,2-diphenylthiirane

Cat. No.: B374312
M. Wt: 322.9g/mol
InChI Key: FSXVXTPHBUZMBR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,2-diphenylthiirane is a sulfur-containing heterocyclic compound characterized by a thiirane (episulfide) ring, where sulfur replaces the oxygen atom typically found in epoxides. The molecule features a 4-chlorophenyl group and two phenyl substituents attached to the thiirane ring, conferring unique steric and electronic properties. The presence of the electron-withdrawing chlorine atom on the aromatic ring may enhance stability and influence intermolecular interactions, such as π-π stacking or hydrophobic effects .

Properties

Molecular Formula

C20H15ClS

Molecular Weight

322.9g/mol

IUPAC Name

3-(4-chlorophenyl)-2,2-diphenylthiirane

InChI

InChI=1S/C20H15ClS/c21-18-13-11-15(12-14-18)19-20(22-19,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H

InChI Key

FSXVXTPHBUZMBR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(S2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2(C(S2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize 3-(4-Chlorophenyl)-2,2-diphenylthiirane, comparisons are drawn with structurally related halogen-substituted aromatic compounds, particularly those from cytotoxic studies (e.g., Fig 3.1 in ).

Key Structural Differences:

Core Structure: Unlike enones (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on (C1)), which contain a conjugated α,β-unsaturated ketone system, the thiirane derivative features a strained three-membered sulfur ring. This structural distinction impacts reactivity; thiiranes are prone to ring-opening reactions under nucleophilic or acidic conditions, whereas enones undergo conjugate additions or cycloadditions.

Substituent Effects : The 4-chlorophenyl group in this compound is analogous to C1 and C2 in . However, the thiirane’s diphenyl substitution contrasts with the p-tolyl or isopropyl groups in C1–C4, likely altering steric bulk and lipophilicity.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Key Properties/Activities Reference
This compound Thiirane 4-Cl-C₆H₄, 2×C₆H₅ High ring strain; potential reactivity N/A
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (C1) α,β-Unsaturated ketone 4-Cl-C₆H₄, p-tolyl IC₅₀ = 12.5 µM (cytotoxicity)
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3) α,β-Unsaturated ketone 3-Br-C₆H₃, p-tolyl IC₅₀ = 8.2 µM (cytotoxicity)

Research Findings and Critical Analysis

Synthetic Challenges: Thiiranes like this compound require specialized synthetic routes, such as sulfurization of epoxides or photochemical methods, whereas enones (C1–C4) are typically synthesized via Claisen-Schmidt condensations. This difference underscores the thiirane’s niche applicability in synthesis.

Biological Potential: The cytotoxicity of halogenated enones (C1–C4) correlates with electron-withdrawing substituents and planar aromatic systems. For thiiranes, the sulfur atom’s nucleophilicity and ring strain could introduce novel mechanisms of action, though this remains untested .

Stability and Reactivity: The thiirane’s sulfur ring is less stable than epoxides but more reactive toward nucleophiles. This contrasts with enones, which are stabilized by conjugation.

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